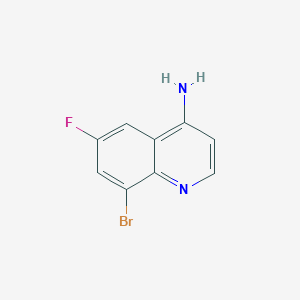

8-Bromo-6-fluoroquinolin-4-amine

Description

Properties

IUPAC Name |

8-bromo-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMEADFEAFVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoroquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation reactions. For instance, the synthesis might start with 6-fluoro-4-quinolinamine, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

8-Bromo-6-fluoroquinolin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and antiviral drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is used in the synthesis of organic materials with specific electronic properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with viral replication processes. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 8-bromo-6-fluoroquinolin-4-amine and its analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

Halogenation Patterns: The target compound’s 8-Br and 6-F substituents contrast with 6-Br in Asquith’s analog and 4-Br in 4-bromo-8-fluoro-6-methoxyquinolin-3-amine . Bromine at position 8 may sterically hinder electrophilic substitutions compared to position 6, while fluorine’s electronegativity tunes electronic properties .

Scaffold Differences: Quinoline vs.

Synthetic Accessibility: The one-step synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) demonstrates practicality for library expansion , whereas the target compound’s synthesis may require optimization due to dual halogenation.

Functional Group Impact: Methoxy groups (e.g., in 4-bromo-8-fluoro-6-methoxyquinolin-3-amine) enhance solubility but reduce metabolic stability compared to halogens .

Molecular Weight and Lipophilicity :

- The aniline-substituted analog (Table 1, row 2) has a higher molecular weight (353.19 vs. 241.06) and increased lipophilicity due to the difluoromethylphenyl group, which may affect membrane permeability in biological systems .

Research Implications

- The dual halogenation in this compound could enhance selectivity in target binding compared to mono-halogenated analogs .

- Scalability : High-yield methods like Asquith’s one-step protocol suggest pathways for optimizing the target compound’s synthesis, though steric effects from bromine at position 8 may necessitate tailored conditions.

Biological Activity

8-Bromo-6-fluoroquinolin-4-amine is a compound belonging to the quinoline family, characterized by its unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for the synthesis of various therapeutic agents. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H6BrFN2

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a quinoline core with a bromine atom at the 8-position and a fluorine atom at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting bacterial enzymes, which is crucial in the development of antibacterial agents.

- Antiviral Activity : It may interfere with viral replication processes, making it a candidate for antiviral drug development.

- Interaction with Receptors : The presence of bromine and fluorine atoms can enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating conditions such as bacterial infections and viral diseases. Notably, quinoline derivatives are known for their roles as antimalarials and anticancer agents.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The specific activity of this compound against various pathogens remains an area of active investigation.

Case Studies

- Antiviral Studies : A study published in ACS Publications highlighted that quinoline derivatives, including those similar to this compound, demonstrated inhibitory effects against viral replication in cell cultures infected with influenza viruses .

- Anticancer Potential : Research has indicated that certain quinoline-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity . This suggests that this compound may also possess anticancer properties worth exploring.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound significantly influences its biological activity. A comparative analysis with similar compounds reveals the following insights:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinolin-4-amine | Lacks bromine | Moderate antibacterial |

| 8-Bromoquinolin-4-amine | Lacks fluorine | Lower activity |

| This compound | Contains both bromine and fluorine | Enhanced reactivity and potency |

The presence of both halogen substituents is believed to enhance the compound's lipophilicity and binding interactions with biological targets, potentially leading to improved efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.